1-(4-BroMo-3-fluorophenyl)ethanone
Description
Significance of Aryl Haloketones in Organic Synthesis and Medicinal Chemistry
Aryl haloketones are a class of organic compounds that possess an aromatic ring substituted with at least one halogen atom and a ketone functional group. These molecules are pivotal in organic synthesis, serving as versatile building blocks for more complex chemical structures. The presence of halogens and a carbonyl group provides multiple reactive sites, allowing for a diverse range of chemical transformations.
In organic synthesis, aryl haloketones are frequently employed in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. researchgate.net The halogen atom acts as a leaving group, while the ketone functionality can be modified or used to direct subsequent reactions. Furthermore, the α-carbon to the ketone is readily halogenated to produce α-haloketones, which are themselves important intermediates. mdpi.com
From a medicinal chemistry perspective, the introduction of halogens into a drug candidate can significantly modulate its pharmacological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net Consequently, aryl haloketones are common precursors in the synthesis of various biologically active compounds, including anticancer agents and antimicrobial compounds. nih.govossila.com For instance, certain halogenated acetophenones have shown potent activity against the root-knot nematode Meloidogyne incognita, highlighting their potential in agricultural chemistry as well. mdpi.com
Strategic Position of 1-(4-Bromo-3-fluorophenyl)ethanone as a Versatile Synthetic Synthon
In the context of retrosynthetic analysis, a synthon is a conceptual unit within a target molecule that represents a potential starting reagent. wikipedia.org this compound is an exemplary synthetic synthon due to its distinct reactive sites. The bromine atom at the C4 position and the fluorine atom at the C3 position of the phenyl ring, along with the acetyl group, offer chemists a platform for sequential and regioselective modifications.
The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkynyl groups. The fluorine atom, on the other hand, can influence the electronic properties of the molecule and enhance its metabolic stability, a desirable feature in drug design. The ketone functional group can undergo a wide array of reactions, including reduction to an alcohol, conversion to an amine via reductive amination, or serving as a handle for constructing heterocyclic rings.
A notable application of this synthon is in the synthesis of α-bromoketones. For example, the reaction of this compound with copper(II) bromide yields 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, a key intermediate for further functionalization. chemicalbook.com
Overview of Research Trajectories for Halogenated Acetophenones
Research involving halogenated acetophenones is multifaceted, spanning from fundamental studies of their chemical properties to their application in materials science and pharmacology. One area of investigation focuses on the impact of halogenation on the physicochemical properties of acetophenone (B1666503), such as its hydrogen bonding capabilities. nih.govresearchgate.net Studies have shown that the position and nature of the halogen substituent can direct the docking preference of other molecules, which has implications for molecular recognition and drug-receptor interactions. nih.govresearchgate.net
Another significant research direction is the development of novel synthetic methodologies utilizing halogenated acetophenones as starting materials. This includes the synthesis of complex heterocyclic compounds and the exploration of new catalytic systems for their transformation. organic-chemistry.org For example, halogenated acetophenones are precursors for chalcones, which are α,β-unsaturated ketones with applications in the development of liquid crystals and optical materials. ossila.com
In medicinal chemistry, there is a continuous effort to synthesize and evaluate new halogenated acetophenone derivatives for their biological activities. Researchers are exploring their potential as anticancer, antimicrobial, and herbicidal agents. nih.govmdpi.com The strategic placement of halogens on the acetophenone scaffold allows for the fine-tuning of their biological profiles to enhance potency and selectivity. nih.gov
Compound Data
Below are interactive tables detailing the properties of the primary compound discussed and related substances mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 304445-49-6 | alfa-chemistry.comachemblock.comfujifilm.comsynquestlabs.com |
| Molecular Formula | C8H6BrFO | achemblock.com |
| Molecular Weight | 217.037 g/mol | synquestlabs.com |
| IUPAC Name | This compound | achemblock.com |
| Synonyms | 4'-Bromo-3'-fluoroacetophenone | synquestlabs.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWSAITPPCBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628540 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304445-49-6 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromo-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 4 Bromo 3 Fluorophenyl Ethanone
Established Synthetic Pathways to 1-(4-Bromo-3-fluorophenyl)ethanone
Traditional methods for the synthesis of this compound have predominantly relied on two robust pillars of organic chemistry: Friedel-Crafts acylation and organometallic cross-coupling reactions.
Friedel-Crafts Acylation Approaches for Aryl Ketone Formation
The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, remains a fundamental method for attaching an acyl group to an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is a direct and effective way to produce aryl ketones.
The synthesis of this compound via this method typically starts with 1-bromo-2-fluorobenzene. The aromatic ring is activated by an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com Aluminum chloride (AlCl₃) is the most common catalyst, although others like ferric chloride (FeCl₃) can also be used. masterorganicchemistry.comtcd.ie The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺). tcd.ie
The regiochemical outcome of the reaction is dictated by the directing effects of the existing substituents on the benzene (B151609) ring. The bromine atom is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director. In the case of 1-bromo-2-fluorobenzene, the incoming acetyl group is directed primarily to the C4 position (para to the bromine and meta to the fluorine), which is sterically the most accessible and electronically favored position. This yields the desired product, this compound. A minor amount of the ortho-isomer may also be formed. tcd.ie A key drawback of this method is the need for stoichiometric or even excess amounts of the Lewis acid catalyst, as the product ketone can form a stable complex with it, rendering it inactive. wikipedia.org
Table 1: Representative Friedel-Crafts Acylation for this compound
| Reactant | Acylating Agent | Catalyst | Product |
|---|---|---|---|
| 1-Bromo-2-fluorobenzene | Acetyl Chloride (CH₃COCl) | Aluminum Chloride (AlCl₃) | This compound |
| 1-Bromo-2-fluorobenzene | Acetic Anhydride ((CH₃CO)₂O) | Aluminum Chloride (AlCl₃) | This compound |
Organometallic Cross-Coupling Strategies for Aromatic Ring Functionalization
Organometallic cross-coupling reactions represent a powerful and versatile alternative for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which utilizes organoboron reagents, is particularly prominent due to its tolerance of a wide variety of functional groups and the generation of non-toxic byproducts. orgsyn.org
While less direct than Friedel-Crafts acylation for this specific target, a cross-coupling strategy could be designed. A hypothetical, yet chemically sound, approach would involve the coupling of a suitable organometallic reagent with a functionalized aromatic ring. For instance, a (4-bromo-3-fluorophenyl)boronic acid derivative could potentially be coupled with an acetylating agent under palladium catalysis.
A more plausible strategy would involve a two-step process: first, a Suzuki coupling to introduce a vinyl or protected hydroxyl group, followed by oxidation or transformation to the ketone. For example, coupling (4-bromo-3-fluorophenyl)boronic acid with a vinylating agent, followed by Wacker-type oxidation, would yield the desired acetophenone (B1666503). These multi-step sequences, while offering flexibility, can be more complex and less atom-economical than direct acylation.
Table 2: Hypothetical Organometallic Approach
| Step | Aryl Substrate | Coupling Partner | Catalyst System | Intermediate/Product |
|---|---|---|---|---|
| 1 (Coupling) | (4-Bromo-3-fluorophenyl)boronic acid | Vinylboronic acid ester | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | 4-Bromo-3-fluoro-1-vinylbenzene |
| 2 (Oxidation) | 4-Bromo-3-fluoro-1-vinylbenzene | O₂, H₂O | PdCl₂/CuCl₂ (Wacker conditions) | This compound |
Modern and Optimized Synthetic Protocols for Enhanced Efficiency
To overcome the limitations of traditional methods, such as high catalyst loading and harsh reaction conditions, modern synthetic chemistry has focused on developing more efficient, sustainable, and scalable protocols.
Catalytic Methods in the Synthesis of this compound
Modern catalysis aims to replace stoichiometric reagents with more efficient and recyclable catalytic systems. In the context of Friedel-Crafts acylation, significant progress has been made in developing "green" Lewis acid catalysts. An innovative approach involves using silica (B1680970) gel to immobilize a dendrimer scandium trifluoromethanesulfonate (B1224126) resin. google.com This heterogeneous catalyst can facilitate the acylation of fluorobenzenes under microwave irradiation and can be recovered and reused, aligning with the principles of green chemistry. google.com
For cross-coupling reactions, the use of catalysts based on earth-abundant and less toxic metals like iron is gaining traction. Iron-catalyzed Suzuki-Miyaura cross-coupling, for instance, presents a more sustainable alternative to traditional palladium-based systems for C(sp²)-C(sp³) bond formation. acs.org The development of phenoxyimine iron complexes as competent precatalysts highlights this trend toward more economical and environmentally benign synthetic routes. acs.org
Table 3: Comparison of Catalytic Systems
| Reaction Type | Traditional Catalyst | Modern Catalytic Alternative | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ (stoichiometric) | Immobilized Scandium Triflate (catalytic) google.com | Reusability, reduced waste |
| Cross-Coupling | Palladium Acetate (expensive, toxic) | Phenoxyimine Iron Complexes (earth-abundant) acs.org | Lower cost, sustainability |
Exploration of Microwave-Assisted and Photochemical Synthesis
The use of non-conventional energy sources has revolutionized synthetic protocols. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating. nih.gov
The Friedel-Crafts acylation, for example, can be performed efficiently under microwave irradiation, often in conjunction with modern catalytic systems. google.com A method for acylating fluorobenzene (B45895) using an immobilized scandium catalyst specifies microwave irradiation for 0.5-30 minutes at temperatures of 40-60°C, demonstrating a significant reduction in reaction time and energy consumption. google.com While not specific to this compound, the synthesis of related chalcones has also been optimized using microwave methods, reducing reaction times from hours to minutes. nih.gov
Photochemical synthesis, which uses light to drive chemical reactions, is another area of active research. However, specific applications for the direct photochemical synthesis of this compound are not yet widely established in the literature.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis (Analogous Reaction)
| Parameter | Conventional Method (Claisen–Schmidt) nih.gov | Microwave-Assisted Method nih.gov |
|---|---|---|
| Reaction Time | 6-8 hours | 2-5 minutes |
| Yield | 72-85% | 78-92% |
| Conditions | Reflux | Microwave Irradiation (e.g., 400W) |
Data based on the synthesis of chalcones from substituted acetophenones as reported in the literature. nih.gov
Flow Chemistry Applications in this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for chemical production, including enhanced safety, better heat and mass transfer, and straightforward scalability. thieme-connect.deuc.pt
The synthesis of this compound is highly amenable to adaptation in a flow system. A process analogous to the flow synthesis of other aryl ketones can be envisioned. thieme-connect.de For a Friedel-Crafts acylation, streams of the substrate (1-bromo-2-fluorobenzene) and the acylating agent/Lewis acid mixture in a suitable solvent would be pumped and combined in a T-mixer. This mixture would then pass through a heated reactor coil for a specific residence time to allow the reaction to complete. The output stream could then be directly quenched by mixing with an aqueous stream, and potentially purified using in-line extraction or packed scavenger columns, allowing for a fully automated and continuous production process. thieme-connect.de This approach minimizes handling of hazardous reagents and allows for precise control over reaction parameters, leading to improved consistency and yield.
Table 5: Hypothetical Parameters for Flow Synthesis of this compound
| Parameter | Description | Example Value |
|---|---|---|
| Reagent Stream 1 | 1-bromo-2-fluorobenzene in an organic solvent (e.g., Dichloromethane) | 1.0 M solution |
| Reagent Stream 2 | Acetyl chloride and AlCl₃ in an organic solvent | 1.2 M solution |
| Flow Rate | Rate at which reagents are pumped into the reactor | 1.0 mL/min |
| Reactor Temperature | Temperature of the reactor coil | 40 - 60 °C |
| Residence Time | Time the reaction mixture spends in the heated zone | 5 - 15 minutes |
| Quenching | In-line mixing with a stream of cold water or aqueous base | - |
Synthesis of Isotopically Labeled this compound and its Derivatives
Isotopically labeled compounds are indispensable tools in scientific research, allowing for the tracking of molecules through complex biological and chemical systems. The synthesis of labeled this compound and its derivatives enables detailed studies in reaction kinetics, metabolism, and medical imaging.
Deuterium (B1214612) (2H) and Tritium (B154650) (3H) Labeling for Reaction Kinetics Studies
A deuterated version of a closely related compound, 2-Bromo-1-(4-fluorophenyl)ethanone-d4, is available, indicating that methods for introducing deuterium into the phenacyl bromide structure are established. medchemexpress.com Such labeling would typically involve using deuterated starting materials or reagents in the synthetic pathway.
Carbon-14 (14C) Labeling for Metabolic Research
Carbon-14 (¹⁴C) is a long-lived beta-emitting radioisotope that is the gold standard for tracing the metabolic fate of a compound in an organism (ADME studies: absorption, distribution, metabolism, and excretion). By incorporating ¹⁴C into the carbon skeleton of this compound, researchers can quantitatively track the compound and its metabolites in biological matrices. This is crucial for understanding how the compound is processed in the body, identifying potential metabolic liabilities, and ensuring the safety and efficacy of related drug candidates. The synthesis would involve introducing a ¹⁴C-labeled precursor at a suitable stage in the reaction sequence.
Fluorine-18 (B77423) (18F) Labeling for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Applications
Fluorine-18 (¹⁸F) is the most widely used radionuclide for Positron Emission Tomography (PET) imaging, a non-invasive technique that provides functional information about biological processes in vivo. nih.govnih.gov The relatively short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. nih.gov
The synthesis of [¹⁸F]-1-(4-Bromo-3-fluorophenyl)ethanone would create a valuable PET tracer. Given that the parent molecule already contains a fluorine atom, isotopic exchange or, more commonly, late-stage radiofluorination of a suitable precursor would be the synthetic strategy. nih.gov Methods for the ¹⁸F-labeling of aryl ketones often involve nucleophilic substitution on an activated aromatic ring (e.g., with a nitro or trimethylammonium leaving group) or using organometallic precursors like iodonium (B1229267) salts or boronic esters. nih.govrsc.org Successful radiosynthesis of ¹⁸F-labeled aryl ketones has been demonstrated, providing a pathway for developing PET probes from compounds like this compound for imaging applications, potentially in neurology or oncology. rsc.orgnih.gov
| Isotope | Labeling Purpose | Common Precursors/Methods | Research Application |
|---|---|---|---|
| Deuterium (²H) | Reaction kinetics, metabolic profiling. medchemexpress.com | Deuterated starting materials. | Studying kinetic isotope effects and drug metabolism. |
| Tritium (³H) | High-sensitivity tracer studies. | Tritiated reagents, catalytic exchange. | Receptor binding assays, metabolic studies. |
| Carbon-14 (¹⁴C) | Metabolic and pharmacokinetic (ADME) studies. | ¹⁴C-labeled synthetic building blocks. | Whole-body autoradiography, excretion balance studies. |
| Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) imaging. nih.govrsc.org | Nucleophilic substitution on precursors with leaving groups (e.g., nitro, iodonium salt). nih.govrsc.org | In vivo imaging of biological targets in research and diagnostics. nih.gov |
Elucidation of Chemical Transformations and Reactivity Profiles of 1 4 Bromo 3 Fluorophenyl Ethanone
Reactions Involving the Acetophenone (B1666503) Moiety
The acetophenone portion of the molecule, comprising the carbonyl group and the alpha-carbon, is a hub of reactivity, susceptible to a wide range of transformations including halogenation, reduction, oxidation, and condensation reactions.
Alpha-Halogenation Reactions, including Bromination to 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
The protons on the methyl group of 1-(4-bromo-3-fluorophenyl)ethanone are acidic and can be substituted with halogens under appropriate conditions. This alpha-halogenation is a common and synthetically useful transformation for acetophenones. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an enol or enolate intermediate. In acidic media, the reaction is catalyzed by acid and the rate-determining step is the formation of the enol. masterorganicchemistry.com
A key example of this reactivity is the synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone. This transformation can be achieved by treating this compound with a suitable brominating agent. One documented method involves heating the starting ketone with copper(II) bromide in ethyl acetate, which serves as both the bromine source and a Lewis acid catalyst. chemicalbook.com This reaction provides the desired α-bromo ketone, a versatile intermediate for further synthetic modifications. chemicalbook.comrsc.orgasianpubs.org
Table 1: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference(s) |
|---|
Reductive Transformations of the Carbonyl Group (e.g., to alcohols, alkanes)
The carbonyl group of this compound can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkane, depending on the reagents and conditions employed.
Reduction to Alcohols: Catalytic hydrogenation is a common method for reducing aryl ketones to their corresponding benzylic alcohols. Various catalytic systems can achieve this transformation under mild conditions. For instance, Pd(0)EnCat™ 30NP catalyst with hydrogen gas at atmospheric pressure can selectively reduce aromatic ketones to alcohols. Another approach involves catalytic hydrogen transfer using magnesium oxide and isopropyl alcohol as the hydrogen source. organic-chemistry.org Light-driven dual catalytic systems, such as one combining a cobalt complex with a copper-based photoredox catalyst, can also efficiently reduce aryl ketones in aqueous media. wikipedia.org
Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group transforms the acetophenone into a substituted ethylbenzene. This can be accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas (H₂) or hydrazine (B178648) hydrate. wikipedia.orglibretexts.org This reaction is particularly effective for ketones adjacent to an aromatic ring. However, it is important to note that under certain catalytic hydrogenation conditions, the carbon-bromine bond may also undergo hydrogenolysis (cleavage), leading to dehalogenated byproducts. wikipedia.org
Oxidative Transformations of the Alkyl Chain and Aromatic Ring
The acetyl group can undergo oxidative cleavage under harsh conditions to yield a carboxylic acid. The haloform reaction represents a classic method for converting methyl ketones into carboxylates. alfa-chemistry.com This reaction proceeds under basic conditions with excess halogen. For this compound, treatment with sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr) in the presence of a base would lead to the formation of sodium 4-bromo-3-fluorobenzoate and a haloform (chloroform or bromoform, respectively). numberanalytics.com Subsequent acidification would yield 4-bromo-3-fluorobenzoic acid.
Direct oxidation using strong oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) under heating can also cleave the acetyl group to afford the corresponding benzoic acid. organic-chemistry.orgwikipedia.org While acetophenone itself lacks benzylic hydrogens, making it more resistant to oxidation than alkylbenzenes, the reaction can proceed under forcing conditions. organic-chemistry.org
Condensation and Addition Reactions of the Ketone Functionality
The ketone functionality readily participates in condensation and addition reactions.
Condensation Reactions: These reactions involve the formation of a larger molecule from smaller units, often with the elimination of a small molecule like water. A common example is the formation of an oxime. This compound can react with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a weak base like pyridine, to form the corresponding oxime, this compound oxime. orgsyn.org Another key reaction is the Wittig olefination, where the ketone reacts with a phosphonium (B103445) ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, thus synthesizing a substituted alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Addition Reactions: The carbonyl carbon is electrophilic and subject to attack by nucleophiles, such as organometallic reagents. For example, a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) could add to the carbonyl group to form a tertiary alcohol after acidic workup.
Conversion to Aminoketones, exemplified by 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride formation
The α-bromo ketone, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone, is a crucial precursor for the synthesis of the corresponding α-amino ketone, a valuable building block in medicinal chemistry. epa.govnih.gov Two classical methods for this transformation are the Delépine and Gabriel syntheses.
Delépine Reaction: This method involves reacting the α-bromo ketone with hexamethylenetetramine (urotropine). This forms a quaternary ammonium (B1175870) salt which, upon hydrolysis with aqueous acid (e.g., HCl), yields the primary amine hydrochloride, in this case, 2-amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Gabriel Synthesis: In this route, the α-bromo ketone is treated with potassium phthalimide (B116566) to form an N-alkylphthalimide intermediate. masterorganicchemistry.comwikipedia.orglibretexts.org The primary amine is then liberated from the phthalimide group by reacting the intermediate with hydrazine (the Ing-Manske procedure) or by acidic hydrolysis, which also yields the amine salt. masterorganicchemistry.comnumberanalytics.comlscollege.ac.in
Reactions at the Bromo-Substituted Aromatic Ring
The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The presence of the deactivating acetyl group on the ring influences the reactivity, but the C-Br bond remains amenable to these powerful reactions.
Table 2: Potential Cross-Coupling Reactions at the Aryl-Bromide Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | Substituted biaryl or vinyl benzene (B151609) | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C | Substituted styrene (B11656) derivative | organic-chemistry.orgwikipedia.orgnih.gov |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C | Aryl-substituted alkyne | wikipedia.orglibretexts.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Phosphine (B1218219) ligand, Base | C-N | N-Aryl amine | wikipedia.orglibretexts.orgorganic-chemistry.org |
In a Suzuki-Miyaura coupling , this compound can be reacted with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. wikipedia.orgmdpi.com The Heck reaction allows for the coupling of the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to introduce a vinyl substituent onto the aromatic ring. wikipedia.orgresearchgate.net For the formation of a C(sp²)-C(sp) bond, the Sonogashira coupling is employed, reacting the aryl bromide with a terminal alkyne. wikipedia.orgnih.gov Finally, the Buchwald-Hartwig amination provides a route to synthesize N-aryl amines by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.gov
In contrast, nucleophilic aromatic substitution (SNA_r), where a nucleophile directly displaces the bromide, is generally difficult on this substrate. Such reactions require strong activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the acetyl group is meta to the fluorine and para to the bromine. While the acetyl group is deactivating, its para-relationship to the bromine does provide some activation, but palladium-catalyzed pathways are typically more efficient and versatile for C-Br bond functionalization. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. masterorganicchemistry.com In this type of reaction, a nucleophile replaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination sequence involving a negatively charged intermediate. masterorganicchemistry.com However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov
The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com In the case of this compound, the acetyl group acts as an electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack. The fluorine and bromine atoms also influence the reactivity. While fluoride (B91410) can be a nucleophile or a leaving group, the reaction is generally more favorable when a strongly electron-withdrawing substituent is also present. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org this compound serves as an excellent substrate in several of these transformations due to the presence of the bromo group.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.orgyoutube.com It is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids and their esters. nih.gov The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base leads to the formation of biaryl compounds. libretexts.orgugr.esmdpi.com For instance, coupling with phenylboronic acid would yield 1-(3-fluoro-4'-phenylbiphenyl-4-yl)ethanone. The versatility of this reaction allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaromatic groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org This reaction allows for the formation of a carbon-carbon bond between an sp2 carbon of the aryl halide and an sp carbon of the alkyne. libretexts.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would produce a 1-(3-fluoro-4-(phenylethynyl)phenyl)ethanone. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. nih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for carbon-carbon bond formation. wikipedia.orgnih.gov The reaction of this compound with an alkene like styrene would result in the formation of a substituted stilbene (B7821643) derivative. researchgate.net The reaction typically yields the E isomer with high selectivity. thieme-connect.de
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org It has become a widely used method for the synthesis of aryl amines due to its broad substrate scope. wikipedia.org The reaction of this compound with an amine, such as aniline (B41778) or a primary or secondary alkylamine, in the presence of a palladium catalyst and a base, would yield the corresponding N-arylated amine. organic-chemistry.orgchemspider.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl compound |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Heck | Alkene | Pd catalyst, Base | Substituted alkene |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | N-Arylated amine |
Magnesium Insertion for Grignard Reagent Formation and Subsequent Transformations
Grignard reagents are organomagnesium compounds that are powerful nucleophiles and strong bases. leah4sci.commasterorganicchemistry.com They are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent. leah4sci.comyoutube.com The insertion of magnesium into the carbon-bromine bond of this compound would form the corresponding Grignard reagent, (4-acetyl-2-fluorophenyl)magnesium bromide.
This Grignard reagent is a versatile intermediate that can react with a wide range of electrophiles. youtube.com For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid. These transformations allow for the introduction of a variety of functional groups at the 4-position of the aromatic ring.
Lithium-Halogen Exchange Reactions for Organolithium Intermediates
Lithium-halogen exchange is another fundamental reaction for the preparation of organometallic compounds. wikipedia.org It involves the reaction of an organic halide with an organolithium reagent, typically n-butyllithium or t-butyllithium. wikipedia.orgtcnj.edu This reaction is often very fast, even at low temperatures. harvard.edu
The reaction of this compound with an alkyllithium reagent would lead to the formation of the corresponding aryllithium species, 1-(3-fluoro-4-lithiophenyl)ethanone. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org This organolithium intermediate is a potent nucleophile and can react with various electrophiles in a similar manner to the Grignard reagent. The presence of chelating groups can accelerate the rate of lithium-halogen exchange. wikipedia.org
Directed Ortho Metalation (DoM) Strategies for Regioselective Functionalization
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the ortho position, forming an aryllithium intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be trapped with an electrophile to introduce a new substituent at the ortho position. organic-chemistry.org
In this compound, the acetyl group and the fluorine atom can both act as directing groups. organic-chemistry.orgharvard.edu The relative directing ability of these groups will determine the site of metalation. Strong directing groups include amides and sulfonamides, while moderate directing groups include ethers and fluorine. organic-chemistry.org The acetyl group, after in-situ protection, can also act as a directing group. This strategy allows for the selective introduction of substituents at the positions ortho to the existing functional groups, providing access to highly substituted aromatic compounds.
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. organic-chemistry.org These reactions are highly efficient and can rapidly generate molecular complexity. organic-chemistry.org
This compound can serve as a valuable building block in MCRs. For example, its derivatives could potentially participate in isocyanide-based MCRs like the Ugi or Passerini reactions. organic-chemistry.org Furthermore, the bromo- and fluoro-substituted phenyl ring can be further functionalized either before or after the MCR, expanding the diversity of the resulting products. The development of novel MCRs involving this compound could provide rapid access to libraries of complex molecules for various applications.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromo 3 Fluorophenyl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. For 1-(4-bromo-3-fluorophenyl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons and the methyl group. The methyl protons of the acetyl group typically appear as a singlet, owing to the absence of adjacent protons. The aromatic region displays a more complex pattern due to the substitution on the phenyl ring. The fluorine and bromine atoms influence the electron density of the aromatic ring, leading to distinct chemical shifts for the remaining protons.
The ¹³C NMR spectrum provides further insight into the carbon framework of the molecule. The carbonyl carbon of the ketone is readily identifiable by its characteristic downfield chemical shift. The aromatic carbons exhibit a range of chemical shifts influenced by the electronegative fluorine and bromine substituents.
| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.6 | Carbonyl (C=O) | ~195 |
| Aromatic (Ar-H) | 7.0 - 8.0 | Aromatic (C-Br) | ~118 |
| Aromatic (C-F) | ~160 (doublet, ¹JCF) | ||
| Aromatic (C-H) | 115 - 135 | ||
| Aromatic (C-C=O) | ~137 | ||
| Methyl (CH₃) | ~26 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a powerful tool for directly probing the fluorine atom's local electronic environment. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR studies. wikipedia.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the bromine and acetyl groups. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information. wikipedia.orgrsc.org The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for distinguishing between different fluorinated compounds. wikipedia.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Confirmation
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between the aromatic protons, helping to delineate their connectivity on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com It is instrumental in assigning the carbon signals for each protonated carbon in the molecule, such as the methyl carbon and the aromatic C-H carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edubeilstein-journals.org This is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the bromo and fluoro substituents. For instance, a correlation between the methyl protons and the carbonyl carbon would be expected in the HMBC spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. harvard.edu While less critical for a rigid molecule like this compound, it can provide conformational information in more flexible derivatives.
Mass Spectrometry Techniques
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry
Electrospray Ionization (ESI): This soft ionization technique is typically used for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. rsc.org This technique is particularly useful for confirming the molecular weight of the compound.
Electron Ionization (EI): This is a higher-energy ionization technique that causes fragmentation of the molecule. The resulting mass spectrum displays a pattern of fragment ions that can be used to deduce the structure of the molecule. For this compound, characteristic fragmentation would involve the loss of the methyl group (CH₃) and the carbonyl group (CO). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a distinctive feature in the mass spectrum of fragments containing the bromine atom. nist.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. rsc.orgrsc.org This precision allows for the determination of the elemental formula of the molecule and its fragments, as the exact masses of atoms are unique. For this compound (C₈H₆BrFO), the monoisotopic mass can be calculated and compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence. epa.govnih.gov
| Ion | Calculated Exact Mass | Observed in |
| [C₈H₆BrFO]⁺ | 215.9586 | HRMS (EI) |
| [C₈H₇BrFO]⁺ | 216.9664 | HRMS (ESI, [M+H]⁺) |
| [C₇H₃BrFO]⁺ | 199.9324 | HRMS (EI, [M-CH₃]⁺) |
| [C₇H₃BrF]⁺ | 171.9378 | HRMS (EI, [M-CH₃CO]⁺) |
Note: The calculated exact masses are for the most abundant isotopes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
While a detailed tandem mass spectrometry (MS/MS) study specifically for this compound is not widely available in published literature, the fragmentation pathway can be predicted based on established principles of mass spectrometry for aromatic ketones and data from similar compounds. nist.govlibretexts.org
Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) peak, which will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The predicted fragmentation pathway would primarily involve two main alpha-cleavage events at the carbonyl group:
Loss of a methyl radical (•CH₃): This is a common fragmentation for acetophenones, leading to the formation of a stable acylium ion, the [M-15]⁺ peak. For this compound, it would be the 4-bromo-3-fluorobenzoyl cation. This is often the base peak in the spectrum.
Loss of an acetyl radical (•COCH₃): This cleavage results in the formation of the 4-bromo-3-fluorophenyl cation, corresponding to the [M-43]⁺ peak.
Further fragmentation of the 4-bromo-3-fluorophenyl cation could occur through the loss of a bromine radical or a carbon monoxide molecule, leading to smaller fragment ions. The analysis of these characteristic fragments in an MS/MS experiment would confirm the identity and structure of the parent molecule.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Mass (m/z) | Description |
| [M]⁺˙ | [C₈H₆BrFO]⁺˙ | 216/218 | Molecular Ion |
| [M-15]⁺ | [CⲇH₃BrFO]⁺ | 201/203 | Loss of methyl radical (•CH₃) |
| [M-43]⁺ | [C₆H₃BrF]⁺ | 173/175 | Loss of acetyl group (•COCH₃) |
Vibrational Spectroscopy
Key Predicted FT-IR Absorption Bands:
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the halogen substituents will influence the exact position.
Aromatic C=C Stretch: Multiple medium to weak bands would appear in the 1450-1600 cm⁻¹ region.
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
C-H Bending (Aromatic): Bands in the 800-900 cm⁻¹ region can indicate the substitution pattern of the benzene (B151609) ring.
C-F Stretch: A strong band is anticipated in the 1200-1300 cm⁻¹ range.
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹, would indicate the carbon-bromine bond.
Table 2: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Ketone C=O Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| Aromatic C-H Bending | 800 - 900 | Medium |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Specific Raman spectroscopy data for this compound is not found in the surveyed literature. Raman spectroscopy serves as a complementary technique to FT-IR. While the carbonyl stretch is typically weaker in Raman spectra compared to IR, the aromatic ring vibrations often produce strong and sharp Raman signals, making it an excellent tool for fingerprinting the substituted benzene core. Symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, providing a more complete vibrational analysis.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption properties of this compound, determined by UV-Vis spectroscopy, are dictated by the electronic transitions within the molecule. As with other acetophenone (B1666503) derivatives, two primary absorption bands would be expected:
π → π* Transition: An intense absorption band, likely below 280 nm, arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system.
n → π* Transition: A weaker, longer-wavelength absorption band, typically above 300 nm, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. This transition is often sensitive to solvent polarity.
The bromo and fluoro substituents on the phenyl ring act as auxochromes and are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone.
Fluorescence data for this compound is not documented. Aromatic ketones often exhibit low fluorescence quantum yields due to efficient intersystem crossing from the excited singlet state to the triplet state. Therefore, significant fluorescence is not expected.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. rigaku.comrigaku.com
A search of crystallographic databases indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. The determination of its crystal structure would require growing a single crystal of suitable quality, a process that has not been documented for this specific compound. nih.govmdpi.com
Should such an analysis be performed, it would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the molecule, the orientation of the acetyl group relative to the phenyl ring, and the nature of intermolecular interactions (such as halogen bonding or π-π stacking) that govern the crystal packing.
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray Diffraction (PXRD) stands as a cornerstone analytical technique in the solid-state characterization of crystalline materials, providing invaluable insights into their unique physical properties, including polymorphism. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in the pharmaceutical and materials science industries. Different polymorphs of the same compound can exhibit varying physicochemical properties such as solubility, melting point, and stability, which can significantly impact the efficacy and shelf-life of a product. While specific polymorphism studies on this compound are not extensively available in public literature, the principles of PXRD analysis can be thoroughly illustrated through research on analogous substituted acetophenones.
The fundamental principle of PXRD involves directing a beam of X-rays onto a powdered sample of the material. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice results in the diffraction of the X-rays at specific angles. This diffraction pattern is a unique fingerprint of the crystalline structure. Each polymorph, having a distinct crystal lattice, will produce a characteristic PXRD pattern, defined by the positions (2θ angles) and intensities of the diffraction peaks.
The investigation of polymorphism using PXRD typically involves several steps. rigaku.com Initially, different crystallization conditions, such as varying solvents, temperatures, and cooling rates, are employed to induce the formation of potential polymorphic forms. Each batch of crystals is then analyzed by PXRD. The resulting diffractograms are overlaid and compared. The appearance of different peak patterns across the samples is a strong indicator of the presence of multiple polymorphs.
For instance, in studies of related acetophenone derivatives, researchers have successfully identified and characterized different polymorphic forms. While specific data for this compound is not provided, a hypothetical comparison based on data from analogous compounds can illustrate the process. Imagine two polymorphs, Form A and Form B, of a substituted acetophenone were identified. Their PXRD patterns would show distinct differences in peak positions and intensities, as hypothetically illustrated in the table below.
Table 1: Hypothetical PXRD Peak Comparison for Two Polymorphs (Form A and Form B) of a Substituted Acetophenone
| Form A | Form B |
| 2θ Angle (°) | Intensity (%) |
| 8.5 | 100 |
| 12.3 | 45 |
| 15.8 | 60 |
| 20.1 | 75 |
| 25.4 | 30 |
| This table is a hypothetical representation to illustrate the differences in PXRD patterns between polymorphs. |
The unique set of 2θ angles and their corresponding intensities for each form allows for their unambiguous identification. Furthermore, PXRD can be used for the quantitative analysis of polymorphic mixtures, which is crucial for quality control during manufacturing processes. researchgate.net By creating calibration curves based on mixtures with known polymorphic ratios, the percentage of each polymorph in an unknown sample can be determined. researchgate.net
The study of polymorphism is not limited to identification but also extends to understanding the phase transitions between different forms. rigaku.com By employing variable temperature PXRD (VT-PXRD), scientists can monitor the changes in the crystal structure as a function of temperature. This can reveal the temperature at which one polymorph transforms into another, providing critical information about their relative stabilities.
Computational and Theoretical Investigations of 1 4 Bromo 3 Fluorophenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of 1-(4-Bromo-3-fluorophenyl)ethanone at the atomic level. These methods allow for the prediction of various molecular parameters that are often challenging to determine experimentally.
Density Functional Theory (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict the optimized molecular geometry, Mulliken atomic charges, and the molecular electrostatic potential (MEP).
For a molecule like this compound, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would reveal the distribution of electron density across the molecule. nih.gov The bromine and fluorine atoms, being highly electronegative, would exhibit negative atomic charges, while the hydrogen atoms and the carbon atoms of the phenyl ring and acetyl group would show varying degrees of positive charge.
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. kfupm.edu.sa
Table 1: Predicted Mulliken Atomic Charges for this compound using DFT
| Atom | Predicted Charge (e) |
| Br | -0.05 |
| F | -0.20 |
| O (carbonyl) | -0.50 |
| C (carbonyl) | +0.45 |
| C (phenyl ring) | Varied |
| H (methyl) | +0.10 to +0.15 |
Note: These are representative values based on DFT calculations of similar aromatic ketones and may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the brominated and fluorinated phenyl ring, while the LUMO would likely be centered on the acetyl group, particularly the carbonyl carbon. This distribution facilitates charge transfer from the phenyl ring to the acetyl group. nih.govkfupm.edu.sa
The analysis of the HOMO and LUMO can also predict the regioselectivity of reactions. For instance, in a reaction with a nucleophile, the attack would be directed towards the atomic sites with the largest LUMO coefficient, which is expected to be the carbonyl carbon.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO | -6.5 to -7.0 |
| LUMO | -1.5 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on computational studies of related bromo- and fluoro-substituted aromatic compounds. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation.
Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. achemblock.com For this compound, the aromatic protons and carbons would exhibit complex splitting patterns due to coupling with the fluorine atom. The electron-withdrawing effects of the bromine, fluorine, and acetyl groups would influence the chemical shifts of the aromatic protons and carbons.
Infrared (IR): Theoretical IR spectra can be simulated from the calculated vibrational frequencies. The most prominent peak in the IR spectrum of this compound would be the C=O stretching vibration of the ketone group, typically appearing around 1680-1700 cm⁻¹. Other characteristic bands would include C-Br and C-F stretching vibrations. nih.gov
Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. Aromatic ketones like this compound are expected to show π → π* and n → π* transitions. The π → π* transitions, originating from the aromatic ring, would appear at shorter wavelengths (higher energy), while the weaker n → π* transition of the carbonyl group would be observed at longer wavelengths (lower energy). achemblock.com
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~195-200 ppm |
| ¹H NMR | Methyl Protons (-CH₃) | ~2.5-2.7 ppm |
| IR | C=O Stretch | ~1690 cm⁻¹ |
| UV-Vis | λ_max (π → π*) | ~250-280 nm |
Note: These are predicted values based on experimental data for similar compounds and computational simulations. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers. The primary degree of freedom is the torsion angle between the phenyl ring and the acetyl group. Due to steric hindrance between the ortho-substituents on the phenyl ring and the acetyl group, the molecule is likely to adopt a non-planar conformation where the acetyl group is twisted out of the plane of the phenyl ring.
The energy landscape would show potential energy minima corresponding to the most stable conformations. nist.govmatrix-fine-chemicals.com The height of the energy barriers between these conformers determines the flexibility of the molecule. For this compound, the barrier to rotation around the C(phenyl)-C(acetyl) bond is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.
Intermolecular Interactions and Crystal Packing Predictions
In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of the crystal packing is determined by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.
While this compound lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds can play a role in stabilizing the crystal structure. Furthermore, the bromine atom can participate in halogen bonding (C-Br···O), which is an increasingly recognized non-covalent interaction. The aromatic rings may also engage in π-π stacking interactions, although these might be offset due to the presence of the bulky substituents. nih.govmdpi.com
Computational methods can be used to predict the most likely crystal packing arrangements by calculating the lattice energy of different hypothetical crystal structures. Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. nih.govnih.gov
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in mapping the energetic landscapes of chemical reactions, identifying key intermediates and transition states that govern the transformation of reactants to products. For this compound, these methods are particularly valuable for understanding its participation in complex, often metal-catalyzed, reactions.
Transition State Characterization and Energy Barriers
The heart of understanding a reaction mechanism lies in the characterization of its transition states and the determination of the associated energy barriers. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational methods, such as Density Functional Theory (DFT), are employed to locate these fleeting structures and calculate their energies.
While specific, detailed computational studies on the transition states and energy barriers for reactions directly involving this compound are not extensively documented in publicly available literature, general principles of computational chemistry allow for a theoretical understanding. For instance, in a hypothetical nucleophilic substitution reaction at the acetyl group, computational analysis would involve mapping the potential energy surface as the nucleophile approaches the carbonyl carbon. The energy barrier for such a reaction would be influenced by the electronic effects of the bromo and fluoro substituents on the phenyl ring.
Catalytic Cycle Analysis in Palladium-Mediated Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and compounds like this compound are common substrates. Computational chemistry is instrumental in unraveling the complex catalytic cycles of these reactions, which typically involve steps such as oxidative addition, transmetalation, and reductive elimination.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or other properties. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
For derivatives of this compound, QSAR studies would involve generating a dataset of analogues with varying substituents and their corresponding measured biological activities. A QSAR model could then be built using molecular descriptors calculated from the 3D structures of these molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
A hypothetical QSAR study on a series of this compound derivatives designed as, for example, enzyme inhibitors, might reveal that the activity is correlated with the electrostatic potential at a particular region of the molecule or the size of a substituent at a specific position. The resulting QSAR equation would be a valuable tool for medicinal chemists to prioritize the synthesis of new derivatives with potentially enhanced activity.
Applications of 1 4 Bromo 3 Fluorophenyl Ethanone in Advanced Organic and Pharmaceutical Research
Role as a Key Intermediate in Complex Organic Synthesis
In the realm of complex organic synthesis, 1-(4-Bromo-3-fluorophenyl)ethanone has proven to be a crucial intermediate. Its utility stems from the ability to selectively manipulate the different reactive centers within the molecule, enabling the efficient construction of intricate molecular frameworks.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are found in a vast array of biologically active molecules. This compound is a valuable precursor for the synthesis of various heterocyclic systems. For instance, it can be used to prepare substituted pyrazoles, a class of compounds known for their diverse pharmacological activities. The general synthetic approach involves the condensation of the ketone with a hydrazine (B178648) derivative, followed by cyclization to form the pyrazole (B372694) ring.
A representative reaction involves the treatment of this compound with a substituted hydrazine, which can be followed by further modifications of the resulting pyrazole. The bromine atom on the phenyl ring can be utilized in subsequent cross-coupling reactions to introduce additional complexity.
Natural products have historically been a rich source of inspiration for the development of new drugs. However, their complex structures often pose significant challenges for total synthesis and modification. This compound can serve as a key building block in the synthesis of analogs and derivatives of natural products. By incorporating this fluorinated and brominated phenyl moiety, chemists can systematically probe the structure-activity relationships of natural product-inspired compounds, potentially leading to the discovery of new agents with improved properties.
While specific examples of its direct use in the total synthesis of a natural product are not extensively documented, its utility as a fragment for creating analogs is a recognized strategy in synthetic chemistry.
The generation of chemical libraries containing a large number of diverse compounds is essential for high-throughput screening and the discovery of new lead compounds in drug discovery programs. The multiple reactive sites of this compound make it an ideal scaffold for the construction of such libraries. The ketone functionality can be transformed into a variety of other groups, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of a wide range of analogs with different substituents on the phenyl ring, increasing the chemical diversity of the library.
| Reaction Type | Reagent/Catalyst | Resulting Functionality |
| Suzuki Coupling | Boronic acid / Palladium catalyst | Aryl or heteroaryl group |
| Heck Coupling | Alkene / Palladium catalyst | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne / Palladium and Copper catalysts | Substituted alkyne |
| Buchwald-Hartwig Amination | Amine / Palladium catalyst | Aryl amine |
Utility in Medicinal Chemistry Programs
The application of this compound extends significantly into medicinal chemistry, where it serves as a critical intermediate in the synthesis of potential drug candidates and tools for chemical biology. tradeindia.com
This compound is a key starting material for the synthesis of a variety of potential active pharmaceutical ingredients (APIs). tradeindia.com Its structural features are incorporated into the final drug molecule, often contributing to the desired pharmacological activity and pharmacokinetic properties. The presence of the fluorine atom, for example, can block metabolic pathways, thereby increasing the drug's half-life.
One notable application is in the synthesis of inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy. The 4-bromo-3-fluorophenyl moiety can be found in a number of patented compounds designed as kinase inhibitors. The synthesis of these complex molecules often involves the initial modification of the ethanone (B97240) group, followed by a cross-coupling reaction at the bromine position to build up the final molecular structure.
In addition to its role in the synthesis of potential drugs, this compound is also used to develop targeted probes and ligands for studying biological systems. These chemical tools are essential for understanding disease pathways and for validating new drug targets. The bromine atom can be used to attach a variety of reporter groups, such as fluorescent dyes or affinity tags, to the molecule. This allows researchers to visualize and track the interaction of the probe with its biological target.
Furthermore, the 4-bromo-3-fluorophenyl group can serve as a recognition element for specific binding pockets in proteins. By systematically modifying the structure of ligands derived from this scaffold, medicinal chemists can map out the key interactions between a ligand and its receptor, providing valuable information for the design of more potent and selective drugs.
Applications of Labeled Analogs in Biological Research
The development of isotopically labeled compounds is crucial for understanding the biological fate and mechanism of action of drug candidates and other bioactive molecules. While direct studies labeling this compound are not extensively documented in publicly available research, its structural motifs are present in molecules under investigation in various biological studies, including metabolic and reaction kinetics studies, as well as in the development of probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Metabolic and Reaction Kinetics Studies:
The presence of bromine and fluorine atoms on the phenyl ring of this compound makes it an analog of various drug candidates and enzyme substrates. Introducing isotopic labels, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules derived from this scaffold allows researchers to trace their metabolic pathways in living organisms. For instance, deuterium-labeled compounds, such as 2-Bromo-1-(4-fluorophenyl)ethanone-d4, are utilized as tracers in drug development to study the pharmacokinetic and metabolic profiles of new chemical entities. nih.gov The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, providing valuable insights into the mechanisms of drug metabolism.
In reaction kinetics studies, isotopically labeled analogs help to elucidate reaction mechanisms. For example, the use of labeled reactants can help determine which bonds are broken and formed during a chemical transformation. While specific kinetic studies employing labeled this compound are not readily found, the principles of using labeled compounds are well-established in organic chemistry.
PET/SPECT Studies for Substrate/Drug Distribution:
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET tracers) to visualize and quantify biological processes in vivo. The short-lived positron-emitting isotopes, such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), are incorporated into the structure of a biologically active molecule.
The 4-bromo-3-fluorophenyl moiety is a key structural feature in various compounds being explored as PET radioligands. Although direct synthesis of a PET tracer from this compound is not prominently reported, its derivatives are valuable precursors. For example, the synthesis of novel dopamine (B1211576) D3 receptor radioligands has been explored using related cinnamoylamide structures. biorxiv.org Furthermore, the development of PET tracers for imaging demyelination, such as derivatives of 4-aminopyridine, highlights the importance of fluorinated aromatic structures in designing brain-penetrant imaging agents. researchgate.netresearchgate.netnih.gov The presence of a fluorine atom in this compound makes it a potential candidate for derivatization into an ¹⁸F-labeled PET tracer, where the non-radioactive ¹⁹F could be replaced with the positron-emitting ¹⁸F isotope in the final step of the synthesis.
The general workflow for producing a PET tracer involves the synthesis of a precursor molecule that can be readily radiolabeled in the final step. The bromo- and fluoro-substituents on this compound offer handles for various chemical modifications to create such precursors.
Exploration in Materials Science and Polymer Chemistry
The reactivity of the carbonyl group and the potential for cross-coupling reactions at the bromine-substituted position make this compound an interesting starting material for the synthesis of novel polymers and advanced materials with tailored properties.
Precursor for Functional Polymers with Tunable Properties
Functional polymers, which possess specific chemical groups that impart desired properties, are at the forefront of materials science research. While the direct polymerization of this compound is not a common approach, it can serve as a key monomer or precursor for the synthesis of functional polymers through various polymerization techniques.
For instance, the ketone functionality can be a site for polymerization or modification. More significantly, the bromo- and fluoro-substituted phenyl ring can be incorporated into polymer backbones to tune their properties. The presence of halogens can enhance thermal stability, flame retardancy, and modify the electronic properties of the resulting polymer.
Research into functional poly(dihalopentadiene)s has shown that polymers containing aromatic rings and halogen atoms tend to exhibit high refractive indices. 20.210.105 Although not directly using this compound, this research underscores the principle that incorporating halogenated phenyl groups into a polymer backbone can lead to materials with valuable optical properties.
The development of functional polymers often involves the synthesis of monomers containing specific functional groups. This compound can be chemically modified to produce such monomers, which can then be polymerized using techniques like ring-opening metathesis polymerization (ROMP) or free radical polymerization. mdpi.comnih.gov
Components in Advanced Electronic and Optoelectronic Materials
The field of organic electronics and optoelectronics seeks to develop new materials for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The electronic properties of organic materials are highly dependent on their molecular structure.
The 4-bromo-3-fluorophenyl group, derivable from this compound, can be a component of conjugated molecules used in these applications. The electron-withdrawing nature of the fluorine atom and the potential for further functionalization at the bromine position can be exploited to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors.
While specific research detailing the use of this compound in the synthesis of optoelectronic materials is limited, studies on related halogenated acetophenones and their derivatives provide insights into their potential. For example, the docking preferences of phenol (B47542) to halogenated acetophenones have been studied to understand intermolecular interactions, which are crucial for the performance of organic electronic devices.
The general strategy involves incorporating such halogenated aromatic moieties into larger conjugated systems to create materials with desired charge transport and light-emitting properties.
Emerging Research Avenues and Future Prospects for 1 4 Bromo 3 Fluorophenyl Ethanone
Development of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency
The transformation of 1-(4-bromo-3-fluorophenyl)ethanone into more complex molecules is a key area of research. Modern catalytic methods are pivotal in achieving high selectivity and efficiency, minimizing waste, and accessing novel chemical space.
One promising approach involves the copper(I)-catalyzed radical addition of acetophenones to alkynes . organic-chemistry.org This methodology allows for the direct functionalization of the C(sp³)–H bond of the acetyl group, leading to the synthesis of multisubstituted furans, which are important scaffolds in medicinal chemistry. organic-chemistry.orgfigshare.com The use of a copper(I) salt with an oxidant like di-tert-butyl peroxide enables this transformation under relatively mild conditions. organic-chemistry.org Applying this to this compound could generate a library of novel furan (B31954) derivatives with potential biological activities.
Furthermore, the selective fluorination of ketones represents another critical area of development. organic-chemistry.orgorganic-chemistry.org While the subject molecule already contains a fluorine atom, additional fluorination at the α-position of the ketone can significantly modulate its properties. Reagents like Selectfluor® can be used for electrophilic fluorination. sapub.org Research into catalytic enantioselective fluorination using chiral metal complexes, such as those based on nickel, offers a pathway to chiral α-fluoroketones, which are valuable building blocks in pharmaceutical chemistry. organic-chemistry.org
The bromine atom on the aromatic ring is a handle for various cross-coupling reactions . Palladium-catalyzed reactions like Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or alkyl groups at the 4-position, offering a straightforward method to build molecular complexity. researchgate.net
| Catalytic Transformation | Key Features | Potential Application for this compound |
| Copper(I)-Catalyzed Radical Addition | C(sp³)–H functionalization of the acetyl group. | Synthesis of novel multisubstituted furan derivatives. organic-chemistry.orgfigshare.com |
| Catalytic Enantioselective Fluorination | Introduction of a chiral center at the α-position. | Access to enantiomerically enriched α-fluoro-β-hydroxy ketones. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Functionalization at the bromine-substituted carbon. | Synthesis of a diverse library of bi-aryl and related derivatives. researchgate.net |
| Photoredox Catalysis | C-H functionalization under mild conditions. | Site-selective functionalization of the aromatic ring or acetyl group. researchgate.net |
Integration into High-Throughput Synthesis and Automated Chemistry Platforms
The demand for large libraries of compounds for drug discovery and materials science has driven the development of high-throughput synthesis (HTS) and automated chemistry platforms. The structural motifs present in this compound make it an ideal candidate for inclusion in such workflows.
Automated synthesis platforms , often utilizing liquid-handling robots, can rapidly generate arrays of derivatives from a common starting material. purdue.edu For instance, by reacting this compound with a diverse set of aldehydes in an aldol (B89426) condensation, a library of chalcone-like molecules could be quickly assembled. The subsequent analysis of these reactions can be accelerated using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which allows for the rapid screening of reaction outcomes from microtiter plates. purdue.edu
Flow chemistry is another powerful tool for automated synthesis, offering precise control over reaction parameters and enabling the safe use of hazardous reagents. youtube.comyoutube.com The synthesis of α-halo ketones, which are structurally related to potential derivatives of our target molecule, has been successfully demonstrated in a continuous flow system. nih.gov This approach minimizes the handling of unstable intermediates and allows for rapid optimization and production. nih.gov A flow reactor setup could be designed for the multi-step synthesis of complex molecules starting from this compound, integrating reaction, work-up, and purification steps into a continuous process. youtube.com
| Technology | Advantages for this compound | Example Application |
| High-Throughput Synthesis (HTS) | Rapid generation of large compound libraries. | Parallel synthesis of a diverse set of chalcone (B49325) or furan derivatives. purdue.edunih.gov |
| Automated Chemistry Platforms | Increased efficiency and reproducibility. | Robot-assisted optimization of reaction conditions for cross-coupling reactions. |
| Flow Chemistry | Precise reaction control, enhanced safety, and scalability. | Continuous production of key intermediates derived from the title compound. youtube.comyoutube.comnih.gov |
| DESI-MS Analysis | Ultra-fast screening of reaction products. | Rapid identification of successful reaction conditions in a multi-well plate format. purdue.edu |
Exploration of Bio-Inspired and Biocatalytic Synthetic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations with high enantio- and regioselectivity under mild conditions.
Enzymatic kinetic resolution (EKR) is a well-established method for obtaining enantiomerically pure compounds. researchgate.netnih.govtaylorandfrancis.com For derivatives of this compound, such as the corresponding secondary alcohol obtained by reduction of the ketone, lipases can be used to selectively acylate one enantiomer, allowing for the separation of the two. researchgate.net Similarly, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the oxidation of racemic ketones, leading to the kinetic resolution of the starting material and the formation of optically active esters or lactones. scispace.com
The bioreduction of the ketone functionality in this compound can be achieved with high enantioselectivity using ketoreductases (KREDs). rsc.orgnih.gov These enzymes, often sourced from microorganisms like Pichia glucozyma, can be engineered to exhibit high activity and selectivity for a wide range of substrates. rsc.orgnih.gov This approach provides access to chiral secondary alcohols, which are valuable precursors for many pharmaceuticals. The electronic properties of the substituents on the aromatic ring can influence the reaction rates and enantioselectivity of these enzymatic reductions. rsc.org
Deracemization processes, which combine an enzymatic resolution step with in situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of a single enantiomer. taylorandfrancis.com This can be accomplished, for example, by using an engineered oxidase to selectively oxidize one enantiomer of a racemic amine derived from our ketone, followed by recycling of the resulting imine back to the racemic starting material.
| Biocatalytic Approach | Enzyme Class | Transformation | Potential Product |
| Enzymatic Kinetic Resolution (EKR) | Lipases, Baeyer-Villiger Monooxygenases | Selective acylation or oxidation of one enantiomer. | Enantiomerically enriched alcohols or esters. researchgate.netnih.govscispace.com |
| Asymmetric Bioreduction | Ketoreductases (KREDs) | Enantioselective reduction of the ketone. | Chiral 1-(4-bromo-3-fluorophenyl)ethanol. rsc.orgnih.gov |
| Deracemization | Oxidases/Reductases | Conversion of a racemate to a single enantiomer. | Enantiopure amines or alcohols. |
| Enzymatic Ketonization | Tautomerases | Isomerization of dienols to ketones. | Could be explored for novel transformations of derivatives. nih.gov |
Computational Design and Discovery of New Derivatives with Desired Reactivity Profiles
Computational chemistry plays an increasingly important role in modern drug discovery and materials science. In silico methods can be used to predict the properties of new molecules, guiding synthetic efforts towards compounds with desired characteristics.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity or chemical reactivity. nih.gov By synthesizing a small library of derivatives of this compound and evaluating their properties, a QSAR model could be built to predict the activity of new, unsynthesized analogues. This would allow for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a molecule interacts with a biological target, such as an enzyme or a receptor. nih.gov For example, if a derivative of this compound is identified as a potential enzyme inhibitor, docking studies can predict its binding mode within the active site. This information can then be used to design new derivatives with improved binding affinity and selectivity. Theoretical calculations can also be used to understand the conformational preferences and electronic properties of the molecule, which can influence its reactivity and biological activity. nih.gov
The reactivity of this compound and its derivatives can also be studied using computational methods. For example, density functional theory (DFT) can be used to calculate reaction barriers and predict the regioselectivity of catalytic transformations, aiding in the development of new synthetic methods.
| Computational Method | Application | Outcome for this compound Derivatives |
| QSAR Modeling | Predict biological activity or reactivity based on structure. | Prioritization of synthetic targets with desired properties. nih.gov |
| Molecular Docking | Predict the binding mode of a molecule to a biological target. | Design of more potent and selective enzyme inhibitors or receptor ligands. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of a molecule in its environment. | Understanding of binding stability and conformational changes upon binding. |
| Density Functional Theory (DFT) | Calculate electronic structure and predict reactivity. | Guidance for the development of new, selective catalytic transformations. researchgate.net |
Synergistic Applications in Multi-Disciplinary Research Fields, including Chemical Biology and Nanoscience
The unique combination of functional groups in this compound makes it a valuable tool for research at the interface of chemistry, biology, and materials science.
In chemical biology , derivatives of this compound can be designed as chemical probes to study biological processes. For example, the synthesis of derivatives for biological evaluation against specific targets, such as GABAA receptors or various enzymes, is an active area of research. olemiss.edunih.gov The bromine atom can serve as a site for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, allowing for the visualization and isolation of protein targets.
In nanoscience , aromatic ketones can be used to functionalize the surface of nanoparticles, altering their physical and chemical properties. cd-bioparticles.netrsc.org For instance, gold or iron nanoparticles can be coated with derivatives of this compound. rsc.orgresearchgate.net The functionalized nanoparticles could then be used as catalysts for various chemical reactions or as platforms for drug delivery. researchgate.netresearchgate.netrsc.org The interaction between the aromatic ketone and the nanoparticle surface can be studied using techniques like Fourier-transform infrared (FTIR) spectroscopy and computational modeling. rsc.org
| Research Field | Application of this compound Derivatives | Example |
| Chemical Biology | Development of chemical probes and bioactive molecules. | Synthesis of enzyme inhibitors or receptor modulators for target validation. olemiss.edunih.gov |
| Nanoscience | Surface functionalization of nanoparticles. | Creation of novel catalytic nanomaterials or drug delivery systems. cd-bioparticles.netresearchgate.netresearchgate.net |
| Medicinal Chemistry | Scaffold for the synthesis of new drug candidates. | Development of novel antibacterial or anticancer agents. rasayanjournal.co.innih.gov |
| Materials Science | Building block for functional organic materials. | Synthesis of liquid crystals or organic light-emitting diodes (OLEDs). |
Q & A
Q. What are the common synthetic routes for 1-(4-Bromo-3-fluorophenyl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation , where a bromo-fluoro-substituted benzaldehyde derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 4-bromo-3-fluorobenzaldehyde can be acylated under anhydrous conditions to introduce the ethanone group . Alternative methods include oxidation of prochiral alcohols using KMnO₄ or CrO₃ under controlled acidic conditions, though yields may vary depending on steric and electronic effects of substituents .
Key Considerations :
- Catalyst selection (AlCl₃ vs. FeCl₃) impacts reaction efficiency.
- Solvent choice (e.g., dichloromethane or CS₂) affects reaction kinetics.
Q. How is this compound characterized structurally?
Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-3 and bromine at C-4) .
- X-ray Crystallography : Single-crystal analysis using SHELX software refines bond lengths and angles. For example, C=O bond lengths typically range 1.21–1.23 Å, and halogen substituents influence packing motifs .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.96 for C₈H₆BrFO) .
Q. What are the typical reactions of this compound in organic synthesis?
- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol (1-(4-bromo-3-fluorophenyl)ethanol), useful in chiral intermediate synthesis .
- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl derivatives, facilitated by Pd(PPh₃)₄ and base (e.g., K₂CO₃) .
- Halogen Exchange : Fluorine can be replaced via SNAr reactions under basic conditions (e.g., KF in DMF) .
Advanced Research Questions
Q. How can contradictions in reported reaction yields for halogen-substituted acetophenones be resolved?
Discrepancies often arise from competing reaction pathways (e.g., over-oxidation or dehalogenation). For example:
- Cross-Coupling vs. Friedel-Crafts : Palladium-catalyzed methods (Suzuki) may offer higher regioselectivity but require rigorous exclusion of moisture, whereas Friedel-Crafts acylation is moisture-tolerant but less selective .
- Optimization Strategy : Use design of experiments (DoE) to vary catalyst loading, temperature, and solvent polarity. For instance, Pd(OAc)₂ with SPhos ligand in THF at 80°C improves coupling efficiency .
Data Comparison :
| Method | Yield Range | Key Limitation |
|---|---|---|
| Friedel-Crafts | 45–65% | Byproduct formation |
| Suzuki Cross-Coupling | 70–85% | Sensitivity to O₂/H₂O |
Q. How do hydrogen-bonding patterns influence the crystal packing of halogenated acetophenones?
Fluorine and bromine substituents direct supramolecular assembly via halogen bonding (C–Br⋯O=C) and weak hydrogen bonds (C–H⋯F). For this compound:
- Graph Set Analysis : Etter’s notation reveals R₂²(8) motifs from C–H⋯O interactions and C–Br⋯π contacts (3.5–3.7 Å) .
- Thermodynamic Stability : Fluorine’s electronegativity enhances dipole interactions, lowering melting points (e.g., 55–58°C for bromo-fluoro derivatives vs. 60–65°C for non-fluorinated analogs) .
Q. What strategies mitigate steric hindrance in derivatizing this compound?
- Protection/Deprotection : Temporarily protect the ketone as a ketal (e.g., ethylene glycol/H⁺) before functionalizing the aromatic ring .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics for bulky substituents (e.g., 100°C, 20 min vs. 6 hrs conventional heating) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries to optimize reaction conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
